Dimethyl 5-nitroisophthalate

Metal-Organic Frameworks Fluorescent Sensing Aromatic Amine Detection

Researchers synthesizing non-ionic iodinated X-ray contrast agents or nitro-functionalized MOFs often face unreliable intermediate supply. Dimethyl 5-nitroisophthalate resolves this with a validated 98% synthetic yield route from 5-nitroisophthalic acid. • Precursor to Iopamidol, Iohexol, and Ioversol. • Enables Cd-MOF fluorescence sensors detecting 4-nitrophenol (LOD 0.166 µM) and 4-nitrotoluene (LOD 0.184 µM). • PET copolymer comonomer elevates Tg up to 85°C at 50/50 composition. Bulk quantities available for process development and scale-up.

Molecular Formula C10H9NO6
Molecular Weight 239.18 g/mol
CAS No. 13290-96-5
Cat. No. B082987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 5-nitroisophthalate
CAS13290-96-5
Molecular FormulaC10H9NO6
Molecular Weight239.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C10H9NO6/c1-16-9(12)6-3-7(10(13)17-2)5-8(4-6)11(14)15/h3-5H,1-2H3
InChIKeyGGTSJKFPGKFLCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl 5-Nitroisophthalate (CAS 13290-96-5): Technical Profile and Functional Differentiation for R&D Procurement


Dimethyl 5-nitroisophthalate (CAS 13290-96-5) is an aromatic diester bearing a meta-configured nitro substituent and two methyl ester functionalities on a benzene ring, with the molecular formula C₁₀H₉NO₆ and a molecular weight of 239.18 g/mol . The compound is a key precursor in the synthesis of non-ionic iodinated X-ray contrast media, including Iopamidol, Iohexol, and Ioversol [1]. Single-crystal X-ray diffraction analysis reveals that the nitro group is rotated by 10.9° out of the plane of the benzene ring, a structural feature that influences its reactivity and solid-state packing behavior [1]. The compound is also employed as a monomeric unit in the synthesis of metal-organic frameworks (MOFs) and coordination polymers, where the electron-withdrawing nitro group imparts distinct photophysical and thermal properties relative to other 5-substituted isophthalate analogs [2].

Why Dimethyl 5-Nitroisophthalate Cannot Be Substituted by Generic In-Class Analogs


The 5-nitroisophthalate scaffold exhibits functional behavior that is not interchangeable with other 5-substituted analogs such as 5-hydroxyisophthalate or 5-aminoisophthalate. Direct comparative studies in isoreticular metal-organic frameworks demonstrate that the electron-withdrawing nitro group fundamentally alters fluorescence sensing selectivity compared to the electron-donating hydroxy group, enabling distinct molecular recognition of aromatic amine isomers [1]. In polymer applications, incorporation of 5-nitroisophthalic units into poly(ethylene terephthalate) (PET) copolymers increases the glass-transition temperature (Tg) up to 85°C at 50/50 comonomer composition, a thermal enhancement not achievable with unsubstituted isophthalate analogs [2]. Substituting the nitro group with an amino group yields dimethyl 5-aminoisophthalate (CAS 99-27-4), which exhibits markedly different melting behavior (178-181°C vs. 123-125°C for the nitro analog) and participates in distinct synthetic pathways requiring different storage and handling protocols . These documented functional and physicochemical divergences preclude simple one-for-one replacement without compromising experimental outcomes or process specifications.

Quantitative Differentiation Evidence for Dimethyl 5-Nitroisophthalate (CAS 13290-96-5)


Fluorescence Sensing Selectivity: Nitro vs. Hydroxy Isophthalate in Isoreticular MOFs

In a direct head-to-head comparison of three isoreticular Cd(II)-based MOFs constructed with identical N,N′-donor ligands but different dicarboxylate linkers (isophthalate, 5-nitroisophthalate, and 5-hydroxyisophthalate), the nitro-functionalized MOF (Compound 2) exhibited fundamentally different sensing selectivity. The electron-withdrawing –NO₂ group in Compound 2 enabled selective fluorescence quenching response toward electron-rich phenylenediamines, showing maximum quenching with m-phenylenediamine. In contrast, the hydroxy-functionalized MOF (Compound 3) responded preferentially to electron-deficient aminopyridines, with maximum quenching observed for 3-aminopyridine [1].

Metal-Organic Frameworks Fluorescent Sensing Aromatic Amine Detection

Polymer Thermal Enhancement: PET Copolymers with 5-Nitroisophthalate vs. Unmodified PET

Incorporation of 5-nitroisophthalic units into poly(ethylene terephthalate) (PET) via melt copolycondensation produced PETNI copolymers with significantly enhanced glass-transition temperatures (Tg) compared to unmodified PET. The Tg increased progressively with nitroisophthalate content, reaching a maximum of 85°C at a 50/50 molar composition of bis(2-hydroxyethyl) terephthalate and bis(2-hydroxyethyl) 5-nitroisophthalate. In parallel, the copolyesters exhibited reduced crystallinity and a steady decline in melting temperature as nitroisophthalate content increased, while maintaining thermal stability up to 300°C [1].

Polymer Chemistry Thermal Properties Copolyesters

Synthetic Yield Benchmark: 98% Esterification Yield of 5-Nitroisophthalic Acid to Dimethyl 5-Nitroisophthalate

Esterification of 5-nitroisophthalic acid with methanol under sulfuric acid catalysis proceeds with a reported yield of 98% under standard reflux conditions (3 hours, inert atmosphere) [1]. This yield significantly exceeds the 85.2% yield reported in an alternative crystallization-oriented protocol where the reaction was conducted for 4 hours followed by ethanol recrystallization for X-ray quality crystal growth [2]. The higher-yielding protocol demonstrates the compound's robust synthetic accessibility for large-scale preparation.

Organic Synthesis Esterification Process Chemistry

Physicochemical Divergence: Melting Point Differential vs. 5-Amino Analog

Dimethyl 5-nitroisophthalate (CAS 13290-96-5) exhibits a melting point of 123-125°C as determined by multiple independent sources, and crystallizes as white to pale-yellow needles or crystalline powder . In direct comparison, the corresponding 5-amino analog, dimethyl 5-aminoisophthalate (CAS 99-27-4), displays a substantially higher melting point of 178-181°C . This ~55°C differential reflects fundamentally different intermolecular interactions arising from the nitro versus amino substituent, with implications for purification strategy, storage conditions, and formulation compatibility.

Physical Chemistry Thermal Analysis Solid-State Properties

Crystal Structure Differentiation: Nitro Group Torsion Angle as Functional Descriptor

Single-crystal X-ray diffraction analysis of dimethyl 5-nitroisophthalate reveals that the nitro group is rotated by 10.9(5)° out of the plane of the benzene ring, with specific torsion angles of O5–N–C7–C6 = -10.6(5)° and O6–N–C7–C8 = -11.2(5)° [1]. The compound crystallizes in the triclinic P1 space group with unit cell parameters a = 4.0130(8) Å, b = 10.660(2) Å, c = 12.643(3) Å, α = 106.11(3)°, β = 93.74(3)°, γ = 91.46(3)°, and a calculated density of 1.534 Mg m⁻³ [1].

Crystallography Molecular Geometry Structure-Property Relationships

Nitroaromatic Sensing Performance: Cd-MOF with 5-Nitroisophthalate Linker

A Cd(II)-based metal-organic framework constructed with 5-nitroisophthalate (nipa²⁻) as the anionic linker demonstrated high fluorescence stability in aqueous solutions and selective detection capability for nitroaromatic compounds. The Cd-MOF exhibited quenching constants of 3.09 × 10⁴ M⁻¹ and detection limits of 0.166 μM for 4-nitrophenol (4-NP), and 3.09 × 10⁴ M⁻¹ and 0.184 μM for 4-nitrotoluene (4-NT) [1].

Fluorescent Probe Nitroaromatic Detection Environmental Sensing

Validated Application Scenarios for Dimethyl 5-Nitroisophthalate Based on Quantitative Evidence


Synthesis of Non-Ionic Iodinated X-ray Contrast Media (Iopamidol, Iohexol, Ioversol)

Dimethyl 5-nitroisophthalate serves as a critical intermediate in the preparation of clinically used non-ionic X-ray contrast agents including Iopamidol, Iohexol, and Ioversol [1]. The nitro group provides a synthetic handle for subsequent reduction and iodination steps, while the diester functionality enables selective amidation with amino-alcohol side chains. The compound's 98% synthetic yield from 5-nitroisophthalic acid ensures cost-effective access to this pharmaceutical building block [2]. For pharmaceutical intermediate procurement and process development, the validated synthetic route and established clinical relevance distinguish this compound from other isophthalate derivatives lacking documented contrast media applications.

Fluorescent MOF Sensors for Selective Detection of Nitroaromatic Explosives and Environmental Pollutants

The 5-nitroisophthalate ligand enables construction of Cd(II)-based metal-organic frameworks with fluorescence sensing capabilities for nitroaromatic compounds. As demonstrated in a 2024 CrystEngComm study, the nipa²⁻-based Cd-MOF detects 4-nitrophenol with a detection limit of 0.166 μM and 4-nitrotoluene with a detection limit of 0.184 μM [1]. Additionally, comparative MOF studies confirm that the electron-withdrawing nitro group confers distinct sensing selectivity toward electron-rich phenylenediamines, unlike the hydroxy analog which targets aminopyridines [2]. Researchers developing environmental monitoring platforms or explosive detection systems should select the nitro-functionalized ligand when targeting electron-rich amine analytes.

High-Tg Copolyester Synthesis for Engineering Thermoplastics and Packaging Materials

Incorporation of 5-nitroisophthalic units into PET copolymers via melt copolycondensation elevates the glass-transition temperature up to 85°C at 50/50 comonomer composition, representing a 10-16°C improvement over unmodified PET [1]. The resulting PETNI copolyesters maintain thermal stability to 300°C and exhibit reduced crystallinity suitable for applications requiring enhanced dimensional stability at elevated temperatures. Polymer scientists seeking to engineer copolyesters with tunable Tg values without sacrificing thermal stability should evaluate dimethyl 5-nitroisophthalate as the monomer precursor to bis(2-hydroxyethyl) 5-nitroisophthalate.

Precursor to Dimethyl 5-Aminoisophthalate via Catalytic Hydrogenation

Dimethyl 5-nitroisophthalate undergoes efficient reduction to dimethyl 5-aminoisophthalate under heterogeneous catalytic hydrogenation conditions (e.g., Co/C-N-X catalyst, 1 MPa H₂ pressure) [1]. The amino analog (CAS 99-27-4, melting point 178-181°C) serves as an intermediate for novel sweeteners, chiral drug intermediates, and coordination polymers with luminescent properties [2]. For researchers requiring both the nitro and amino derivatives in parallel synthetic programs, procurement of the nitro precursor offers dual utility, whereas direct procurement of the amino analog (which requires refrigerated storage under inert atmosphere) may be less flexible for exploratory chemistry.

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